

4-Fluoro-2-(trifluoromethyl)benzyl alcohol

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzyl
alcohol

Cat. No.: B1349816

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An In-depth Technical Guide to **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**, a key building block in modern medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

Table 1: Physicochemical Properties of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** and Related Isomers

Property	4-Fluoro-2-(trifluoromethyl)benzyl alcohol	4-(Trifluoromethyl)benzyl alcohol	3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Molecular Formula	C ₈ H ₆ F ₄ O	C ₈ H ₇ F ₃ O	C ₈ H ₆ F ₄ O
Molecular Weight	194.13 g/mol [1]	176.14 g/mol	194.13 g/mol
CAS Number	220227-29-2 [1]	349-95-1	230295-16-6
IUPAC Name	[4-Fluoro-2-(trifluoromethyl)phenyl]methanol	[4-(Trifluoromethyl)phenyl]methanol	[3-Fluoro-4-(trifluoromethyl)phenyl]methanol
Melting Point	56 °C [1]	18-20 °C [2]	-
Boiling Point	Not available	78-80 °C [2]	209 °C
Density	Not available	1.286 g/mL [2]	-
Appearance	White to off-white solid	Colorless to light yellow liquid [2]	-

Spectroscopic Data

The structural characterization of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** is typically achieved through standard spectroscopic methods.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), and the hydroxyl proton. The methylene protons are anticipated to appear as a singlet around δ 4.8 ppm.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the trifluoromethyl group causing a characteristic quartet for the carbon to which it is attached due to C-F coupling.
- IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-F stretching vibrations.

- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is typically synthesized via the reduction of the corresponding benzaldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**.

Materials:

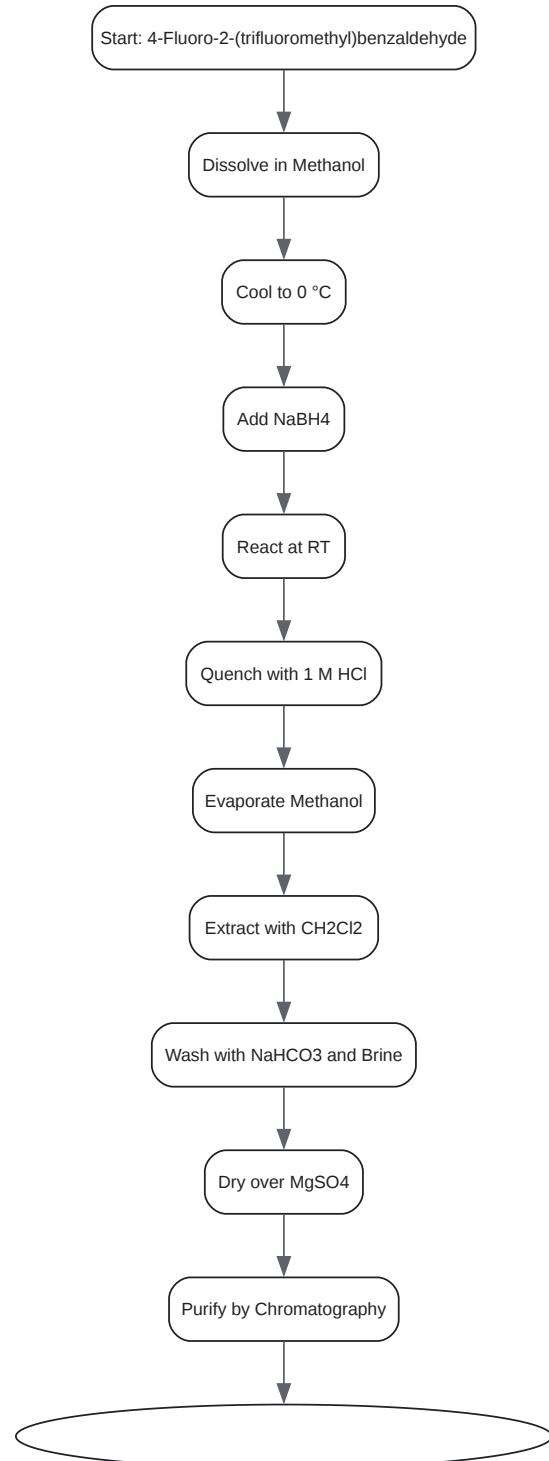
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x volumes).
- Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**.

Synthesis Workflow of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

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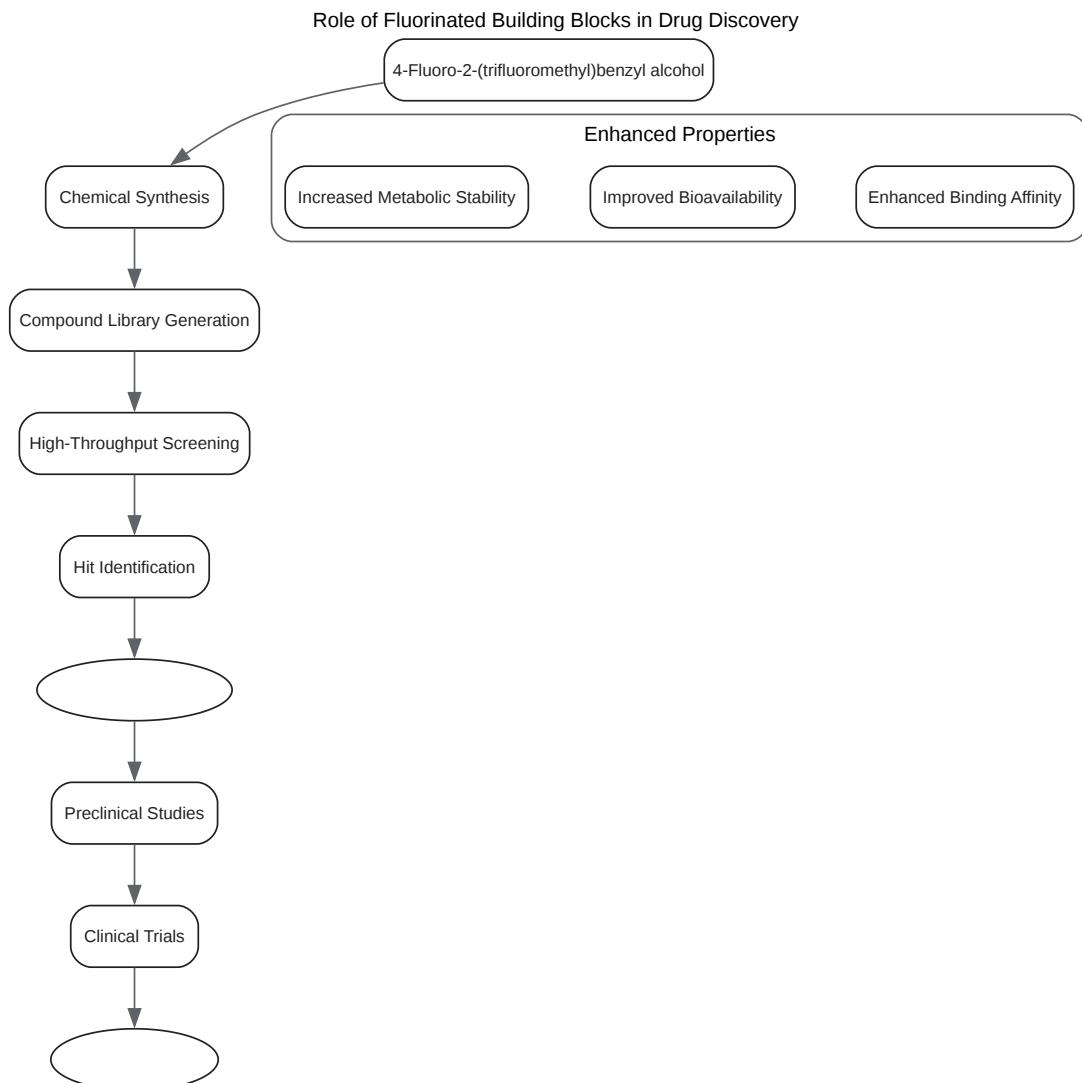
A flowchart illustrating the synthesis of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. These modifications can improve metabolic stability, bioavailability, and binding affinity.

4-Fluoro-2-(trifluoromethyl)benzyl alcohol serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can act as a bioisostere for other chemical groups and can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug.

While specific drugs derived from this exact starting material are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, neuroscience, and infectious diseases.

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The role of fluorinated building blocks in the drug discovery pipeline.

Safety and Handling

4-Fluoro-2-(trifluoromethyl)benzyl alcohol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is considered to be an irritant to the skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to modulate the properties of drug candidates. The synthetic route to this compound is straightforward, making it readily accessible for research and development purposes. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of fluorinated intermediates like **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** in drug discovery is expected to increase.

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References

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- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-Fluoro-2-(trifluoromethyl)benzyl alcohol molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349816#4-fluoro-2-trifluoromethyl-benzyl-alcohol-molecular-weight>

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